
Potassium dichloroacetate
Overview
Description
Potassium dichloroacetate is a chemical compound with the formula Cl₂CHCO₂K. It is the potassium salt of dichloroacetic acid and is known for its applications in various scientific fields. The compound is characterized by its crystalline form and is often used in research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where dichloroacetic acid is slowly added to a solution of potassium hydroxide under controlled conditions to avoid excessive heat generation. The reaction can be represented as follows:
Cl2CHCOOH+KOH→Cl2CHCOOK+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and mixing speed to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Chemical Reactions Analysis
Types of Reactions: Potassium dichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Under specific conditions, it can be reduced to form chloroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed:
Oxidation: Dichloroacetic acid.
Reduction: Chloroacetic acid.
Substitution: Products depend on the nucleophile used, such as hydroxyacetic acid or aminoacetic acid.
Scientific Research Applications
Cancer Treatment
Potassium dichloroacetate has been studied for its anti-cancer properties across several types of malignancies:
- Mechanism of Action : By inhibiting pyruvate dehydrogenase kinase, this compound reverses the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This shift enhances mitochondrial function and promotes apoptosis in cancer cells .
-
Types of Cancer :
- Breast Cancer : Studies indicate that this compound can inhibit growth and induce apoptosis in breast cancer cell lines .
- Lung Cancer : Similar effects have been observed in non-small cell lung cancer models, where this compound increased the efficacy of hypoxia-specific chemotherapies .
- Glioblastoma : Research shows that this compound can reduce tumor growth in glioblastoma models by inducing oxidative stress and apoptosis .
Cancer Type | Mechanism | Study Reference |
---|---|---|
Breast Cancer | Induces apoptosis | |
Lung Cancer | Enhances chemotherapy efficacy | |
Glioblastoma | Increases oxidative stress |
Metabolic Disorders
This compound has also been explored for its potential benefits in treating metabolic disorders:
- Pyruvate Dehydrogenase Deficiency : In conditions where the pyruvate dehydrogenase complex is dysfunctional, this compound may help restore normal metabolism by bypassing the defective pathway .
- Leigh Syndrome : This rare genetic disorder affecting the nervous system has shown responsiveness to this compound treatment, improving mitochondrial function and reducing lactic acidosis symptoms.
Clinical Studies and Case Reports
Numerous clinical trials and case reports have investigated the efficacy and safety of this compound:
- A phase 1 trial evaluated its use in patients with advanced solid tumors, reporting a tolerable safety profile with some patients experiencing grade 3 adverse events such as abdominal pain and edema .
- In a randomized controlled trial involving patients with MELAS syndrome (a mitochondrial disorder), those treated with this compound exhibited symptomatic relief from peripheral neuropathy but faced challenges related to neurotoxicity .
Mechanism of Action
The primary mechanism of action of potassium dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which in turn promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial oxidative phosphorylation and reducing glycolysis. This shift in cellular metabolism is particularly significant in cancer cells, which rely heavily on glycolysis for energy production (Warburg effect).
Comparison with Similar Compounds
Sodium dichloroacetate: Similar in structure and function but uses sodium instead of potassium.
Dichloroacetic acid: The parent acid form of potassium dichloroacetate.
Methyl dichloroacetate: An ester derivative with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific ionic form, which can influence its solubility, reactivity, and biological activity compared to its sodium counterpart or the free acid form. Its potassium ion can also play a role in specific biological interactions and cellular uptake mechanisms.
Biological Activity
Potassium dichloroacetate (DCA) is a small molecule that has garnered significant attention in the field of biomedical research, particularly for its potential therapeutic applications in cancer treatment and metabolic disorders. This article delves into the biological activity of DCA, focusing on its mechanisms of action, therapeutic uses, and clinical findings.
DCA primarily exerts its effects by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This activation promotes the conversion of pyruvate into acetyl-CoA, facilitating aerobic metabolism over anaerobic glycolysis. The resultant increase in mitochondrial oxidative phosphorylation can induce apoptosis in cancer cells while sparing normal cells.
Key Mechanisms:
- Inhibition of PDK : DCA inhibits PDK, resulting in increased PDH activity and enhanced mitochondrial function .
- Restoration of Mitochondrial Function : By reversing the Warburg effect, DCA normalizes mitochondrial membrane potential and induces apoptosis in cancer cells .
- Synergistic Effects : DCA has shown potential to enhance the efficacy of conventional chemotherapeutics and other repurposed drugs .
Therapeutic Applications
DCA has been studied for various therapeutic applications, including:
- Cancer Treatment : DCA has demonstrated efficacy against several types of tumors, including glioblastoma, lung adenocarcinoma, and breast cancer. Clinical studies indicate that DCA can reduce tumor growth and improve patient outcomes when used alongside traditional therapies .
- Metabolic Disorders : It is also utilized in treating inherited mitochondrial disorders characterized by lactic acidosis. DCA helps reduce lactate levels by promoting aerobic metabolism .
- Pulmonary Hypertension : DCA has shown promise in reversing pulmonary hypertension by inducing apoptosis in pulmonary artery smooth muscle cells .
Clinical Findings and Case Studies
Numerous studies have investigated the pharmacokinetics and biological effects of DCA in humans and animal models.
Case Study Data
Study | Population | Dosage | Main Findings |
---|---|---|---|
Howlett et al. (1999) | Healthy volunteers | 35-50 mg/kg | Decreased lactate levels by >60% |
Bonnet et al. (2007) | Cancer cell lines | Variable concentrations | Induced apoptosis in glioblastoma cells |
Guignabert et al. (2009) | Rodent models | 50 mg/kg | Improved heart function and survival rates |
Pharmacokinetics
DCA is rapidly absorbed following oral administration, with bioavailability approaching 100%. It is distributed to various tissues, including muscle and liver, where it undergoes metabolism primarily via glutathione transferase zeta 1 (GSTZ1). Notably, repeated dosing alters its pharmacokinetics due to inhibition of its own metabolism .
Toxicity and Safety Profile
While DCA exhibits promising therapeutic effects, its use is associated with some adverse effects:
- Peripheral Neuropathy : This is the most commonly reported side effect, which is generally reversible upon discontinuation of therapy .
- Potential Carcinogenicity : High doses in rodent studies have raised concerns about liver cancer; however, there is no evidence suggesting that DCA poses a carcinogenic risk to humans .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways targeted by potassium dichloroacetate in preclinical models?
this compound (DCA) activates pyruvate dehydrogenase (PDH) by inhibiting PDH kinases, shifting metabolism from glycolysis to oxidative phosphorylation. This reduces lactate accumulation and lowers plasma glucose and triglyceride levels, as demonstrated in diabetic and hyperlipoproteinemic patients . Key biomarkers to monitor include lactate, alanine, and ketone bodies using enzymatic assays or mass spectrometry.
Q. How does this compound reduce lactic acidosis in clinical settings?
DCA lowers lactate by enhancing PDH activity, promoting pyruvate entry into the Krebs cycle. In a Phase II trial, DCA reduced arterial lactate by 73% and resolved acidemia in 6/7 critically ill patients with lactic acidosis. Monitoring arterial pH and bicarbonate levels is critical for assessing efficacy .
Q. What experimental models are suitable for studying DCA’s mitochondrial effects?
Rodent models of congenital lactic acidosis or hypoxic pulmonary hypertension are widely used. For example, DCA reversed chronic hypoxic pulmonary hypertension in rats by upregulating voltage-gated potassium channels . In vitro, PDH activity assays in fibroblasts or isolated mitochondria are recommended .
Q. What are the standard dosing protocols for DCA in preclinical studies?
Typical doses range from 25–100 mg/kg/day in rodents, adjusted for bioavailability. Human trials often use 25 mg/kg/day orally, with therapeutic drug monitoring to maintain plasma concentrations below 250 µM to mitigate neurotoxicity .
Advanced Research Questions
Q. How can researchers address contradictory efficacy data in cancer studies involving DCA?
Contradictions arise from tumor heterogeneity and hypoxia. For example, DCA showed limited efficacy as a single agent in advanced NSCLC but enhanced platinum-based chemotherapy in hypoxic tumors . Stratify tumors by hypoxia markers (e.g., HIF-1α) and combine DCA with metabolic modulators like metformin to target compensatory pathways .
Q. What experimental designs mitigate DCA-induced neurotoxicity in long-term studies?
Neurotoxicity (e.g., peripheral neuropathy) is dose-dependent and linked to monochloroacetate accumulation. Use intermittent dosing (e.g., 5 days on/2 days off) and co-administer N-acetylcysteine to reduce oxidative stress. Pharmacogenetic screening for GSTZ1 polymorphisms can identify high-risk patients .
Q. How does DCA synergize with other metabolic inhibitors like metformin in glioblastoma?
DCA targets glycolysis, while metformin inhibits mitochondrial complex I. In glioblastoma models, this combination reduced ATP production by 60% and suppressed tumor growth synergistically. Use Chou-Talalay synergy analysis to quantify interactions .
Q. What statistical methods are optimal for analyzing DCA’s effects on right ventricular function in pressure-overload models?
Non-parametric tests (e.g., Kruskal-Wallis with Dunn’s correction) are recommended for skewed metabolic data. Paired t-tests assess baseline vs. post-treatment changes in cardiac output or mitochondrial complex activity .
Q. How do pharmacogenetic factors influence DCA metabolism and toxicity?
GSTZ1 haplotype variants (e.g., E32K) alter DCA clearance rates. Genotyping patients prior to enrollment reduces variability in pharmacokinetic studies. Population pharmacokinetic models can guide personalized dosing .
Q. What biomarkers predict DCA responsiveness in pulmonary arterial hypertension (PAH)?
Elevated lactate/pyruvate ratios and reduced PDH activity correlate with DCA efficacy in PAH. Preclinical rat models show improved hemodynamics via Kv1.5 channel upregulation. Validate biomarkers using RNA sequencing and patch-clamp electrophysiology .
Q. Methodological Considerations
Q. How to design a Phase I/II trial for DCA in rare metabolic disorders?
Use adaptive designs with Bayesian statistics for small cohorts. For congenital lactic acidosis, include endpoints like lactate normalization and PDH activity in fibroblasts. Long-term safety monitoring for neuropathy is essential .
Q. What assays quantify PDH activation in response to DCA?
Measure PDH activity via spectrophotometric assays (NADH production) or Western blotting for phosphorylation status at Ser293. In vivo, hyperpolarized ¹³C-MRI tracks real-time pyruvate metabolism .
Q. How to resolve discrepancies between in vitro and in vivo DCA efficacy?
Tumor microenvironment factors (e.g., hypoxia, stromal interactions) limit translatability. Use 3D spheroid cultures or patient-derived xenografts (PDX) with lactate imaging to bridge the gap .
Q. What ethical considerations apply to DCA trials in terminal cancer patients?
Address off-label use risks (e.g., unproven efficacy, neuropathy) through rigorous informed consent. Collaborate with regulatory bodies for compassionate use protocols .
Q. Data Contradiction Analysis
Q. Why do some studies report DCA-induced hepatotoxicity while others do not?
Hepatotoxicity correlates with prolonged exposure and GSTZ1 deficiency. In pediatric trials, transient cholestasis resolved with dose adjustments. Monitor liver enzymes and use urinary dicarboxylates as toxicity markers .
Q. How to interpret conflicting results on DCA’s anti-cancer effects?
Variability stems from tumor type (e.g., glioblastoma vs. NSCLC) and metabolic dependencies. Meta-analyses show DCA is more effective in cancers with Warburg phenotype (high lactate). Validate using FDG-PET imaging .
Q. Specialized Applications
Q. Can DCA reverse chemotherapy-induced metabolic adaptations in resistant tumors?
Yes. DCA resensitizes cisplatin-resistant cells by restoring mitochondrial apoptosis. Combine with OXPHOS inhibitors (e.g., metformin) to prevent metabolic escape .
Q. What role does DCA play in mitochondrial dynamics in cancer?
DCA promotes mitochondrial fusion via upregulation of MFN2, reducing fragmented networks in aggressive cancers. Use live-cell imaging with MitoTracker dyes to visualize dynamics .
Q. How does DCA modulate oxidative stress in COPD models?
DCA reduces exercise-induced oxidative stress by lowering lactate and enhancing glutathione recycling. Measure F₂-isoprostanes and IL-6 levels in bronchoalveolar lavage fluid .
Q. What preclinical models best replicate DCA’s effects on diabetic ketoacidosis?
Streptozotocin-induced diabetic rats with ketoacidosis (pH <7.2, β-hydroxybutyrate >3 mM) are optimal. DCA lowers ketones by 71% within 24 hours via PDH activation .
Properties
IUPAC Name |
potassium;2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSZJXXQWMOKP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635580 | |
Record name | Potassium dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19559-59-2 | |
Record name | Potassium dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium dichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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